propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
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Overview
Description
propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core. This is followed by esterification with propanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can yield dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperazine: Known for its antimicrobial properties.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Studied for its antiproliferative and apoptotic activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Investigated for its antiviral activity.
Uniqueness
propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its quinoline core structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H22ClNO3 |
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Molecular Weight |
359.8g/mol |
IUPAC Name |
propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO3/c1-3-10-25-20(24)17-12(2)22-15-8-5-9-16(23)19(15)18(17)13-6-4-7-14(21)11-13/h4,6-7,11,18,22H,3,5,8-10H2,1-2H3 |
InChI Key |
GGWCMBDACIBDRN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)CCC2)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)CCC2)C |
Origin of Product |
United States |
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